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Introduction
Obtaining high-quality genomic DNA from challenging tissues such as fibrous, cartilaginous, or

aged bone samples is a critical bottleneck in many molecular biology workflows. These tissues

are often resistant to standard lysis procedures, leading to low DNA yield and purity, which can

negatively impact downstream applications like PCR, sequencing, and genotyping. Sodium
Lauryl Ether Sulfate (SLES), a milder anionic surfactant than the commonly used Sodium

Dodecyl Sulfate (SDS), presents a promising alternative for effective cell lysis while potentially

better-preserving the integrity of the extracted nucleic acids. This application note provides a

detailed protocol for DNA extraction from challenging tissues using a novel SLES-based lysis

buffer.

While direct comparisons in DNA extraction are limited, studies in related fields like tissue

decellularization have shown that SLES can effectively remove cellular components, including

DNA, while being less harsh on the extracellular matrix compared to SDS.[1][2][3][4] SLES is

considered less toxic and has a lower critical micelle concentration, which can be

advantageous in certain applications.[1][5][6] This protocol has been adapted from established

SDS-based methods and may require optimization depending on the specific tissue type.
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The following table summarizes typical DNA yields and purity obtained from various challenging

tissues using different extraction methods, providing a benchmark for the expected

performance of the SLES protocol.

Tissue Type
Extraction
Method

Average DNA
Yield (ng/µL)

A260/A280
Purity

Reference

Aged Bone
Total

Demineralization
Up to 1.131 Not Specified [7]

Ancient Bone
Silica-Based

Spin Column
Not Specified Not Specified [8]

FFPE Tissue
Phenol-

Chloroform
> 3 µg (total) > 1.8 [6]

Costal Cartilage
Phenol-

Chloroform
Not Specified Not Specified [9]

Frozen Muscle &

Bone
SDS-based Lysis Not Specified ~1.8 [10]

Experimental Protocols
This section details the SLES-based protocol for DNA extraction from challenging tissues.

Materials:

SLES Lysis Buffer:

10 mM Tris-HCl (pH 8.0)

100 mM NaCl

25 mM EDTA (pH 8.0)

1-2% (w/v) Sodium Lauryl Ether Sulfate (SLES)
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Note: The optimal SLES concentration may vary depending on the tissue type. A starting

concentration of 1.5% is recommended.

Proteinase K (20 mg/mL)

RNase A (10 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Chloroform:Isoamyl Alcohol (24:1)

Isopropanol (100%, ice-cold)

Ethanol (70%, ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water

Equipment:

Mortar and pestle (for bone or very tough tissues)

Scalpel or razor blade

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Microcentrifuge

Vortexer

Heating block or water bath

Spectrophotometer (for DNA quantification)

Protocol:

Sample Preparation:

Fibrous Tissue (e.g., muscle, heart): Weigh approximately 25 mg of fresh or frozen tissue.

Mince the tissue into small pieces using a sterile scalpel.
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Bone/Cartilage: For bone, use a drill or mortar and pestle to grind the sample into a fine

powder. For cartilage, shave thin sections using a scalpel. Use approximately 50-100 mg

of powdered/shaved tissue.

FFPE Tissue: Use a microtome to cut 10-20 µm sections. Dewax the sections by washing

twice with xylene for 5 minutes each, followed by two washes with 100% ethanol for 5

minutes each to remove the xylene. Air dry the tissue pellet.[1][2]

Lysis:

Place the prepared tissue in a microcentrifuge tube.

Add 500 µL of SLES Lysis Buffer.

Add 25 µL of Proteinase K (20 mg/mL).

Vortex briefly and incubate at 56°C in a shaking water bath or heating block overnight, or

until the tissue is completely lysed. For tougher tissues, a longer incubation period (up to

48 hours) may be necessary.

RNase Treatment:

Cool the lysate to room temperature.

Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

Phenol-Chloroform Extraction:

Add an equal volume (approximately 500 µL) of phenol:chloroform:isoamyl alcohol

(25:24:1) to the lysate.

Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room

temperature.

Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Be cautious

not to disturb the interface.

Chloroform Extraction:
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Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.

Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes.

Transfer the upper aqueous phase to a new microcentrifuge tube.

DNA Precipitation:

Add 0.7-1.0 volumes of ice-cold 100% isopropanol to the aqueous phase.

Mix gently by inverting the tube until a white DNA precipitate is visible.

Incubate at -20°C for at least 1 hour to increase the DNA pellet yield.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

Washing:

Carefully discard the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the

pellet, as it can be difficult to resuspend.

Resuspension:

Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water.

Incubate at 65°C for 10 minutes to aid in resuspension.

Store the purified DNA at -20°C.
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SLES DNA Extraction Workflow
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Caption: Workflow of the SLES-based DNA extraction protocol.
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Caption: Simplified mechanism of SLES in disrupting the cell membrane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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